molecular formula C14H17N3O2 B13300160 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine

Cat. No.: B13300160
M. Wt: 259.30 g/mol
InChI Key: PLVUAHJRMSUJEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine is a complex organic compound that features a benzodioxole ring fused to an imidazole ring

Preparation Methods

The synthesis of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to form the final compound.

Chemical Reactions Analysis

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the imidazole ring, using reagents like sodium hydride and alkyl halides.

    Coupling Reactions:

Scientific Research Applications

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine involves the inhibition of mitochondrial membrane potential, particularly under glucose-starved conditions. This inhibition leads to the induction of apoptosis in tumor cells, making it a promising compound for cancer therapy . The compound targets pathways involved in cell metabolism and survival, particularly those related to the mitochondria.

Comparison with Similar Compounds

1-[4-(2H-1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine can be compared with other benzodioxole and imidazole derivatives:

This compound’s unique combination of a benzodioxole ring and an imidazole ring, along with its specific mechanism of action, sets it apart from other similar compounds.

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

1-[5-(1,3-benzodioxol-5-yl)-1H-imidazol-2-yl]-2-methylpropan-1-amine

InChI

InChI=1S/C14H17N3O2/c1-8(2)13(15)14-16-6-10(17-14)9-3-4-11-12(5-9)19-7-18-11/h3-6,8,13H,7,15H2,1-2H3,(H,16,17)

InChI Key

PLVUAHJRMSUJEX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=NC=C(N1)C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.